REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][C:9]([C:11]#N)=[CH:10][C:4]=2[O:3]1.[OH2:13]>C(O)=O.[Al].[Ni]>[O:1]=[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][C:9]([CH:11]=[O:13])=[CH:10][C:4]=2[O:3]1 |f:3.4|
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
O=C1OC2=C(N1)C=CC(=C2)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1OC2=C(N1)C=CC(=C2)C#N
|
Name
|
|
Quantity
|
2.25 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Al].[Ni]
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
dried overnight at 45° C. in a vacuum dessicator
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solid obtained (219 mg; 97% yield)
|
Type
|
CUSTOM
|
Details
|
to prosecute with the synthesis
|
Name
|
|
Type
|
|
Smiles
|
O=C1OC2=C(N1)C=CC(=C2)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |